![molecular formula C25H25ClN2O3 B5182646 N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide is a chemical compound that belongs to the class of benzamides. It has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are mediators of inflammation and pain. It also reduces the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. It has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic applications in various diseases. It has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties. However, there are some limitations to its use in lab experiments. It is a relatively complex compound to synthesize, and it may not be readily available in large quantities.
Direcciones Futuras
There are several future directions for the study of N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide. One direction is the further investigation of its potential therapeutic applications in various diseases. Another direction is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide involves several steps. The first step is the synthesis of 3-(3-methylbutoxy)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with 3-(4-chloro-3-nitrophenyl)propanoic acid to form the corresponding ester. The final step involves the reduction of the ester to the amide using sodium borohydride and the subsequent reaction with benzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O3/c1-17(2)13-14-31-21-10-6-9-19(15-21)25(30)27-20-11-12-22(26)23(16-20)28-24(29)18-7-4-3-5-8-18/h3-12,15-17H,13-14H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKAZJLFFZCRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)

![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
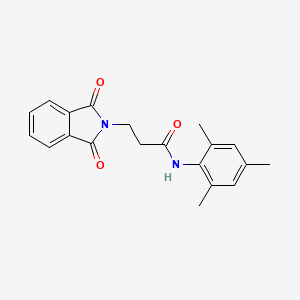
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
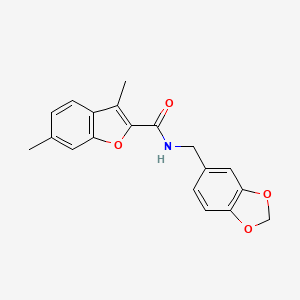
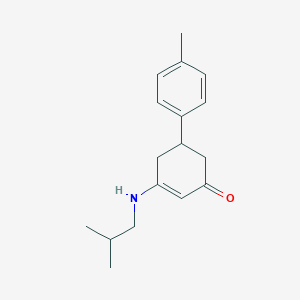
![4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile](/img/structure/B5182636.png)
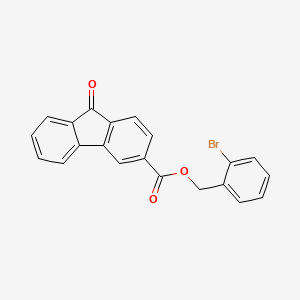
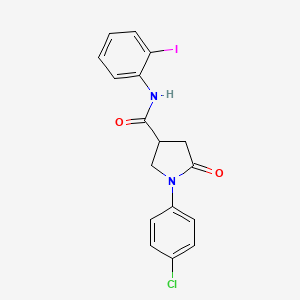
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)